N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3,5-dimethylbenzamide
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Overview
Description
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3,5-dimethylbenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a fluorophenyl group, a sulfonylethyl chain, and a dimethylbenzamide moiety. Its intricate structure makes it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3,5-dimethylbenzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a 2-fluorophenyl group through a nucleophilic aromatic substitution reaction. This intermediate is then reacted with a sulfonyl chloride to introduce the sulfonylethyl chain. Finally, the resulting compound is coupled with 3,5-dimethylbenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3,5-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance binding affinity to these targets, while the sulfonylethyl chain and dimethylbenzamide moiety contribute to the compound’s overall stability and solubility. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
JNJ-31020028: A selective brain-penetrant small molecule antagonist of the neuropeptide Y Y2 receptor.
FPMINT: A novel inhibitor of human equilibrative nucleoside transporters.
Uniqueness
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3,5-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl-piperazine structure is particularly notable for its potential to interact with a wide range of biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3S/c1-16-13-17(2)15-18(14-16)21(26)23-7-12-29(27,28)25-10-8-24(9-11-25)20-6-4-3-5-19(20)22/h3-6,13-15H,7-12H2,1-2H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQZJQMDBHNJIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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